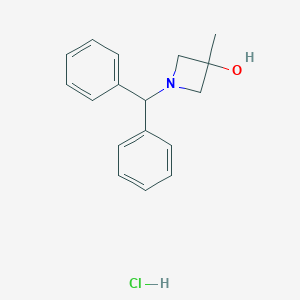

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride

Description

BenchChem offers high-quality 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMPVJOSECQRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559930 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-86-8 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

This document provides an in-depth technical guide for the synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a substituted azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as versatile building blocks.[1] The N-diphenylmethyl (benzhydryl) group is a common feature in pharmacologically active molecules and can also serve as a bulky protecting group that is removable under specific conditions.[2][3]

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and scalable synthesis. The pathway leverages common, well-documented transformations, beginning with commercially available starting materials.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The synthesis is designed around a key carbon-carbon bond formation step: the addition of a methyl group to a ketone. A retrosynthetic approach reveals a logical and efficient pathway starting from basic precursors.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, involves three main stages:

-

Azetidine Ring Formation: Construction of the core 1-(Diphenylmethyl)azetidin-3-ol structure.

-

Oxidation: Conversion of the secondary alcohol to the key ketone intermediate.

-

Grignard Reaction & Salt Formation: Introduction of the methyl group to form the tertiary alcohol, followed by conversion to the final hydrochloride salt.

Detailed Synthetic Protocols and Mechanistic Insights

The overall reaction scheme proceeds as follows:

Caption: Overall synthetic workflow.

Part 1: Synthesis of Key Intermediate 1-(Diphenylmethyl)-3-azetidinone

Step 1.1: Synthesis of 1-(Diphenylmethyl)azetidin-3-ol

This foundational step involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. This is a well-established and robust method for synthesizing N-substituted 3-azetidinols.[4][5]

Mechanism: The reaction proceeds via an initial nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin. This is followed by an intramolecular SN2 cyclization, where the newly formed secondary amine displaces the chloride, to form the strained four-membered azetidine ring.

Experimental Protocol:

-

To a stirred solution of benzhydrylamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add epichlorohydrin (1.1-1.3 eq) dropwise at a controlled temperature of 20-25 °C.[6]

-

Stir the resulting mixture at room temperature for 48-72 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then heated to a higher temperature (e.g., 230 °C in a microreactor setup as described in some patents) or refluxed for several hours to facilitate the final cyclization step.[6]

-

After cooling, the reaction mixture is worked up. This typically involves basification with an aqueous solution of sodium hydroxide to deprotonate the intermediate and neutralize any formed HCl.

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can often be purified by recrystallization or flash column chromatography to yield pure 1-(Diphenylmethyl)azetidin-3-ol.

Causality and Field Insights:

-

Solvent Choice: Protic solvents like ethanol can facilitate the initial epoxide opening by protonating the oxygen atom, making the carbons more electrophilic.

-

Stoichiometry: A slight excess of epichlorohydrin is used to ensure complete consumption of the more valuable benzhydrylamine.

-

Temperature Control: The initial addition is controlled to manage the exotherm of the reaction. The subsequent heating step provides the necessary activation energy for the intramolecular cyclization, which can be slow at room temperature. An improved process for large-scale synthesis has been developed to optimize yield and purity.[5]

Step 1.2: Oxidation to 1-(Diphenylmethyl)-3-azetidinone

The secondary alcohol is oxidized to the corresponding ketone. A Swern oxidation is an excellent choice for this transformation due to its mild conditions and high yields, avoiding over-oxidation.

Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The alcohol attacks the activated DMSO species, and subsequent elimination, facilitated by a hindered base like triethylamine, yields the ketone, dimethyl sulfide, and carbon dioxide.

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of 1-(Diphenylmethyl)azetidin-3-ol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 1 hour.[7]

-

Add triethylamine (5.0 eq) dropwise, allowing the temperature to warm to room temperature slowly.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to obtain 1-(Diphenylmethyl)-3-azetidinone as a crystalline solid.[7]

Causality and Field Insights:

-

Anhydrous Conditions: All reagents and glassware must be scrupulously dry, as water will react with the activating agent (oxalyl chloride).

-

Strict Temperature Control: Maintaining the temperature at -78 °C is critical during the addition of DMSO and the alcohol to prevent decomposition of the activated complex and side reactions.

-

Base Addition: Triethylamine is added to neutralize the generated HCl and to facilitate the final elimination step that forms the ketone.

Part 2: Grignard Addition and Salt Formation

Step 2.1: Synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol

This is the crucial step where the methyl group is installed, forming the tertiary alcohol. It is achieved via a nucleophilic addition of a Grignard reagent to the ketone.[8]

Mechanism: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile.[9] The partially negative methyl carbon attacks the electrophilic carbonyl carbon of the azetidinone. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol.[10][11]

Caption: Mechanism of Grignard addition to the azetidinone.

Experimental Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, place the starting ketone, 1-(Diphenylmethyl)-3-azetidinone (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methylmagnesium bromide (1.2-1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide and neutralizes the excess Grignard reagent.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 1-(Diphenylmethyl)-3-methylazetidin-3-ol can be purified by flash column chromatography if necessary.

Causality and Field Insights:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly destroyed by protic sources like water or alcohols.[12] Ensuring all glassware, solvents, and the starting ketone are free of moisture is paramount for success.

-

Quenching: Using saturated NH₄Cl is a standard and mild method for working up Grignard reactions. It is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the tertiary alcohol (e.g., elimination).

Step 2.2: Formation of the Hydrochloride Salt

The final step is the conversion of the free-base tertiary amine to its hydrochloride salt. This is often done to improve the compound's crystallinity, stability, and ease of handling.

Experimental Protocol:

-

Dissolve the purified 1-(Diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid (1.0-1.1 eq, e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

Causality and Field Insights:

-

Solvent Choice: The solvent for salt formation should be one in which the free base is soluble, but the resulting salt is insoluble, allowing for efficient precipitation and collection.

-

Stoichiometry: A slight excess of HCl is sometimes used, but a near-stoichiometric amount is generally preferred to avoid an overly acidic final product.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzhydrylamine | Ph₂CHNH₂ | C₁₃H₁₃N | 183.25 |

| Epichlorohydrin | C₃H₅ClO | C₃H₅ClO | 92.52 |

| 1-(Diphenylmethyl)azetidin-3-ol | Ph₂CH-Azetidin-3-ol | C₁₆H₁₇NO | 239.31 |

| 1-(Diphenylmethyl)-3-azetidinone | Ph₂CH-Azetidin-3-one | C₁₆H₁₅NO | 237.30 |

| 1-(Diphenylmethyl)-3-methylazetidin-3-ol | Ph₂CH-Azetidin-3-Me-3-ol | C₁₇H₁₉NO | 253.34 |

| 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl | Ph₂CH-Azetidin-3-Me-3-ol·HCl | C₁₇H₂₀ClNO | 289.80 |

Safety and Handling

-

Epichlorohydrin: Is a toxic, carcinogenic, and corrosive substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Oxalyl Chloride & DMSO (Swern Reagents): Oxalyl chloride is highly corrosive and reacts violently with water. The reaction produces carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All steps of the Swern oxidation must be performed in a fume hood.

-

Grignard Reagents: Are highly reactive and can be pyrophoric. They react violently with water and other protic sources. Handle under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Solvents: Dichloromethane, diethyl ether, and THF are flammable and volatile. Avoid open flames and ensure adequate ventilation.

This guide outlines a logical and robust synthetic pathway to 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. By understanding the mechanism and rationale behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs.

References

-

Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine - PrepChem.com. [Link]

- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)

-

Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio - ResearchGate. [Link]

-

Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride - PrepChem.com. [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P

-

Unlocking Chemical Synthesis Potential with 1-(Diphenylmethyl)-3-hydroxyazetidine. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

Grignard Reagents - Chemistry LibreTexts. [Link]

-

1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem. [Link]

-

A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. [Link]

-

Synthesis of some azetidonone and 1, 3-oxazepine deritives from thymol - ResearchGate. [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. [Link]

-

Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. leah4sci.com [leah4sci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

Introduction

In the landscape of modern drug discovery, the azetidine scaffold has garnered significant attention as a valuable heterocyclic motif.[1] Its unique conformational constraints and synthetic versatility make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific derivative, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, a compound whose potential is intrinsically linked to its fundamental physicochemical properties.

For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely an academic exercise; it is the bedrock upon which rational drug design, formulation development, and clinical success are built.[] Properties such as solubility, thermal stability, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth analysis of these critical parameters for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, offering both foundational data and the field-proven methodologies required to ascertain them. The causality behind each experimental choice is explained, ensuring that the presented protocols are not just steps to be followed, but self-validating systems for generating robust and reliable data.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the mandatory first step in any characterization workflow. All subsequent data is meaningless without a confirmed structure and molecular formula.

1.1. Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | N/A |

| CAS Number | 133891-86-8 | [3] |

| Molecular Formula | C₁₇H₂₀ClNO | [3] |

| Molecular Weight | 289.80 g/mol | [3] |

1.2. Structural Confirmation

The molecular structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is characterized by a central four-membered azetidine ring. This ring is substituted at the nitrogen position with a bulky diphenylmethyl (benzhydryl) group and at the 3-position with both a methyl group and a hydroxyl group. The hydrochloride salt form indicates that the tertiary amine of the azetidine ring is protonated.

Caption: Chemical structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride.

Thermal Properties and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical, influencing everything from stability and manufacturability to dissolution rate. Differential Scanning Calorimetry (DSC) is an essential technique for probing these characteristics.[4]

2.1. Melting Point and Thermal Stability

The melting point is a fundamental indicator of a crystalline solid's purity and identity. For hydrochloride salts, the melting endotherm can also provide insights into the compound's thermal stability.[5] A sharp, well-defined melting peak typically signifies a highly crystalline and pure material, whereas a broad peak may indicate impurities or the presence of multiple polymorphic forms.[6]

Expert Insight: It is crucial to distinguish a true melting event from decomposition. Modulated DSC (MDSC) can be particularly useful here, as it separates the total heat flow into reversing (heat capacity related, like melting) and non-reversing (kinetic, like decomposition) signals.[7]

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Method Parameters:

-

Temperature Program: Heat the sample from 25°C to a temperature sufficiently above the expected melt (e.g., 250°C) at a constant rate of 10°C/min.[6]

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

Aqueous Solubility

Aqueous solubility is a master variable in drug development. An API must dissolve in gastrointestinal fluids to be absorbed.[] As a hydrochloride salt of a tertiary amine, 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is expected to exhibit pH-dependent solubility. Determining its solubility across the physiological pH range (1.2-6.8) is essential for predicting its oral bioavailability.[9]

Expert Insight: The "lowest measured solubility" within the physiological pH range is the value used for Biopharmaceutics Classification System (BCS) classification.[9] Therefore, it is critical to measure solubility at pH 1.2, 4.5, and 6.8, and at any pH near the compound's pKa where a solubility minimum might occur.[9]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This protocol is adapted from the WHO guidelines for BCS classification.[10][11]

-

Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9] All media should be pre-warmed to 37 ± 1 °C.[9]

-

Sample Preparation: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid ensures that equilibrium is reached with the saturated solution.

-

Equilibration: Place the sealed vials in an incubator shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

pH Verification: Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.[9]

-

Replication: Perform all measurements in at least triplicate for each pH condition.[9]

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[13] For 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, the relevant pKa is that of the protonated tertiary azetidine nitrogen. This value dictates the charge state of the molecule at different physiological pHs, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.

Expert Insight: Potentiometric titration is a robust and widely accepted method for pKa determination.[14] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic salt) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Instrument Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1-5 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen to remove dissolved CO₂.[14]

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point, and the pH at the half-equivalence point corresponds to the pKa.

-

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Expert Insight: For an ionizable compound like this one, LogD is more physiologically relevant than LogP. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity that is less sensitive to impurities than the traditional shake-flask method.[15] The method relies on correlating the retention time of the analyte with that of a series of reference compounds with known LogP values.[16] The logarithm of the capacity factor extrapolated to 100% aqueous mobile phase (log kw) is often used as the lipophilicity index.[17][18]

Experimental Protocol: LogD Determination by RP-HPLC

-

System Preparation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer).

-

-

Reference Standards: Prepare solutions of 5-10 reference compounds with known LogP values that bracket the expected LogP of the analyte.

-

Isocratic Elution:

-

For each mobile phase composition, inject the reference standards and the test compound.

-

Determine the retention time (tR) for each compound and calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time (determined using a non-retained compound like uracil).

-

-

Data Analysis:

-

For each compound, plot log k versus the percentage of organic modifier in the mobile phase.

-

Extrapolate the linear regression to 0% organic modifier (100% aqueous) to determine the y-intercept, which is log kw.[17]

-

Create a calibration curve by plotting the known LogP values of the reference compounds against their determined log kw values.

-

Use the linear regression equation from this calibration curve and the measured log kw of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride to calculate its LogD at the buffer pH.

-

Workflow Visualization

The comprehensive characterization of the API follows a logical progression, where each step builds upon the last.

Caption: Workflow for the physicochemical characterization of a novel API.

Summary of Physicochemical Data

| Parameter | Method | Conditions | Expected Outcome | Significance in Drug Development |

| Melting Point (°C) | DSC | 10°C/min, N₂ | A sharp endotherm | Indicator of purity, crystallinity, and thermal stability. |

| Aqueous Solubility (mg/mL) | Shake-Flask | 37°C, pH 1.2, 4.5, 6.8 | pH-dependent solubility profile | Governs dissolution rate and oral bioavailability (BCS). |

| pKa | Potentiometric Titration | 25°C, 0.15M KCl | Single pKa for the azetidine nitrogen | Determines charge state, influencing solubility and permeability. |

| Lipophilicity (LogD) | RP-HPLC | pH 7.4 | A value indicating balance | Predicts membrane permeability and potential for oral absorption. |

Conclusion

The thorough physicochemical characterization of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is an indispensable phase in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies detailed in this guide—from thermal analysis and solubility profiling to pKa and lipophilicity determination—represent a robust framework for generating the critical data required by drug development professionals. This information directly informs decisions related to formulation strategy, predicts in vivo behavior, and ultimately de-risks the development process. By understanding the "why" behind each experimental choice and adhering to these self-validating protocols, researchers can ensure the scientific integrity of their data and accelerate the progression of novel azetidine-based candidates through the development pipeline.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017).

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (n.d.).

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.

- assessment of reverse - phase. (n.d.). ECETOC.

- Annex 4. (n.d.).

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. (n.d.). ChemicalBook.

- Synthesis and Characterization of a Novel Azetidine Derivative. (2023).

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.

- API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.

- Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.).

- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH.

- Specifications of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. (n.d.). Capot Chemical.

- Characterization of Pharmaceutical Materials with Modul

- Development of Methods for the Determin

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.

- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 3. capotchem.cn [capotchem.cn]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. ecetoc.org [ecetoc.org]

- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This document is designed to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research. The guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features and spectroscopic behavior of this molecule.

Molecular Structure and Properties

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a substituted azetidine derivative. The molecule consists of a four-membered azetidine ring, which imparts significant ring strain and unique chemical properties. The nitrogen atom of the azetidine ring is substituted with a bulky diphenylmethyl (benzhydryl) group. Additionally, the 3-position of the azetidine ring is substituted with both a methyl group and a hydroxyl group, creating a tertiary alcohol. The compound is supplied as a hydrochloride salt, where the azetidine nitrogen is protonated.

Molecular Formula: C₁₇H₂₀ClNO

Molecular Weight: 289.8 g/mol

IUPAC Name: 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride

The presence of a chiral center at the C3 position of the azetidine ring means that this compound can exist as a racemate or as individual enantiomers. The spectroscopic data presented in this guide pertains to the racemic mixture unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The predicted chemical shifts are based on the analysis of the free base, 1-(Diphenylmethyl)-3-methylazetidin-3-ol, and the expected effects of protonation on the azetidine nitrogen.

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons of the diphenylmethyl group, the methine proton of the diphenylmethyl group, the protons of the azetidine ring, the methyl protons, and the hydroxyl proton. Due to the protonation of the nitrogen, the adjacent protons on the azetidine ring and the diphenylmethyl group are expected to be deshielded and shift downfield compared to the free base.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | 7.20 - 7.50 | Multiplet | 10H | Protons of the two phenyl rings. |

| CH (benzhydryl) | ~4.50 | Singlet | 1H | The methine proton of the diphenylmethyl group. |

| Azetidine-H (CH₂) | 3.00 - 3.50 | Multiplet | 4H | The two methylene groups of the azetidine ring. |

| Methyl-H (CH₃) | ~1.50 | Singlet | 3H | The protons of the methyl group at the 3-position. |

| Hydroxyl-H (OH) | Variable | Broad Singlet | 1H | Chemical shift is dependent on solvent and concentration. |

| N-H | Variable | Broad Singlet | 1H | Proton on the positively charged nitrogen. |

Causality of Experimental Choices: The choice of solvent is critical in NMR spectroscopy. For hydrochloride salts, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used due to their ability to dissolve the salt and provide a deuterium lock signal. The chemical shifts will vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The protonation of the nitrogen will also influence the chemical shifts of the adjacent carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H | 125 - 130 | Carbons of the phenyl rings. |

| Aromatic C (quaternary) | 138 - 142 | The two ipso-carbons of the phenyl rings attached to the methine carbon. |

| CH (benzhydryl) | ~75 | The methine carbon of the diphenylmethyl group. |

| C (quaternary, azetidine) | ~65 | The quaternary carbon at the 3-position of the azetidine ring. |

| Azetidine CH₂ | 55 - 60 | The two methylene carbons of the azetidine ring. |

| Methyl C | ~25 | The carbon of the methyl group at the 3-position. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds. PubChem indicates the availability of an FTIR spectrum for 1-benzhydrylazetidin-3-ol Hydrochloride, which is a synonym for the target compound[1].

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of the hydroxyl group. |

| N-H stretch | 2400 - 2800 | Broad, Medium | Characteristic of the ammonium salt (R₃N⁺-H). |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H bonds of the azetidine ring, methyl, and methine groups. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |

| C-O stretch | 1050 - 1150 | Strong | Tertiary alcohol C-O bond. |

| C-N stretch | 1100 - 1250 | Medium | C-N bond of the azetidine ring. |

Experimental Protocol: Acquiring an IR Spectrum

A common method for acquiring the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate the protonated molecular ion of the free base. The mass spectrum of the free base is available on SpectraBase[2]. The expected mass for the protonated free base [M+H]⁺ is 254.1545, corresponding to the molecular formula C₁₇H₂₀NO⁺.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to occur at the weakest bonds. Key fragmentation pathways could include:

-

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 239.

-

Loss of a hydroxyl group (-OH): This would result in a fragment ion with an m/z of 237.

-

Cleavage of the diphenylmethyl group: This could lead to the formation of the stable diphenylmethyl cation ([C₁₃H₁₁]⁺) with an m/z of 167.

-

Ring opening of the azetidine: This could lead to a variety of smaller fragment ions.

Experimental Workflow: ESI-MS Analysis

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The predicted NMR, IR, and MS data, along with the interpretation of the key spectral features, will be a valuable resource for scientists working with this compound. The provided experimental protocols and workflows offer practical guidance for the spectroscopic characterization of this and similar molecules.

References

-

PubChem. 1-Benzhydryl-3-methylazetidin-3-ol hydrochloride. National Center for Biotechnology Information. ([Link])

-

SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. Wiley-VCH GmbH. ([Link])

-

PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. ([Link])

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- de Hoffmann, E., & Stroobant, V. (2007).

-

SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. ([Link])

Sources

A Technical Guide to the Solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride in Organic Solvents

Abstract: This in-depth technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride in organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this whitepaper emphasizes the foundational principles of solubility, the influence of molecular structure, and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to approach the solubility challenges of this and similar pharmaceutical intermediates.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, with solubility being a primary hurdle. For an active pharmaceutical ingredient (API) to be effective, it must be soluble in physiological media. However, the initial stages of synthesis, purification, and formulation development are heavily reliant on the solubility of the API and its intermediates in various organic solvents.[1] Poor solubility can lead to difficulties in reaction work-ups, low yields in crystallization, and significant challenges in formulating a drug product with adequate bioavailability.

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (CAS No. 133891-86-8) is a key building block in the synthesis of certain pharmaceuticals. Its molecular structure, featuring a bulky non-polar diphenylmethyl group, a polar hydroxyl group, and a cationic azetidinium chloride salt, presents a complex solubility profile. This guide will delve into the theoretical and practical considerations for determining its solubility in a range of organic solvents.

Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

Understanding the inherent physicochemical properties of a compound is paramount to predicting its solubility behavior.

| Property | Value/Information | Source |

| CAS Number | 133891-86-8 | [2] |

| Molecular Formula | C17H20ClNO | [2] |

| Molecular Weight | 289.80 g/mol | [2] |

| Structure | A tertiary alcohol with a diphenylmethyl group on the azetidine nitrogen, presented as a hydrochloride salt. | [2] |

The presence of both large non-polar regions (the two phenyl rings) and a highly polar, ionic hydrochloride salt suggests that the solubility of this molecule will be highly dependent on the choice of solvent. The principle of "like dissolves like" is a fundamental starting point for solvent selection.

Theoretical Framework: Factors Governing Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. Several factors influence this equilibrium for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride:

-

Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl group and the chloride ion, and can also solvate the azetidinium cation. Polar aprotic solvents, like acetone or acetonitrile, can interact via dipole-dipole interactions. Non-polar solvents are generally expected to be poor solvents for this ionic compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] However, this is not universally true and must be determined experimentally.

-

Solvent-Solute Interactions: The specific interactions between the solvent molecules and the different functional groups of the solute (diphenylmethyl, hydroxyl, azetidinium ion, chloride ion) will dictate the overall solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together must be overcome by the energy of solvation for dissolution to occur. A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.

Predictive Approaches to Solubility

In the absence of experimental data, several theoretical models can be employed to predict solubility. These models are valuable for initial solvent screening and for gaining a deeper understanding of the system.

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the degree of interaction between materials and can be a good indicator of solubility. Solvents with similar solubility parameters to the solute are more likely to dissolve it.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.

-

UNIFAC and NRTL-SAC: These are group contribution models that estimate the activity coefficients of a solute in a solvent, which can then be used to calculate solubility.[4] These models are particularly useful when some experimental data is available to fit the model parameters.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment

-

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (as a solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Logical relationship between solvent class and expected solubility.

Conclusion and Recommendations

-

Begin by conducting solubility screening in a range of solvents representing different polarity classes.

-

Employ the isothermal shake-flask method for accurate and reproducible quantitative solubility determination.

-

Consider the effect of temperature on solubility, as this is critical for processes like crystallization.

-

Utilize predictive models as a tool for initial solvent selection and to gain a deeper understanding of the solute-solvent interactions.

By following the principles and protocols outlined in this guide, researchers can effectively characterize the solubility profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, enabling more efficient process development and formulation design.

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

-

CAPOT CHEMICAL CO.,LTD. (n.d.). Specifications of 1-(diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Retrieved from [Link]

Sources

"stability and degradation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride"

An In-depth Technical Guide to the Stability and Degradation of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. This molecule incorporates several structural motifs of interest in pharmaceutical development: a strained four-membered azetidine ring, a tertiary amine, a tertiary alcohol, and a bulky, photo-labile diphenylmethyl (benzhydryl) group. Understanding the interplay of these functional groups under various stress conditions is paramount for developing stable drug formulations, defining appropriate storage conditions, and ensuring product safety and efficacy. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for assessing the stability of this compound and related chemical entities. We will explore potential degradation mechanisms, present detailed protocols for forced degradation studies as mandated by regulatory guidelines, and discuss the analytical techniques required for the separation and identification of degradants.

Chapter 1: Introduction to 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

Chemical Structure and Properties

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a heterocyclic compound whose core structure is a substituted azetidine ring. The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs) to improve properties such as solubility and stability[1].

The molecule's structure presents several features that are critical to its chemical behavior:

-

Azetidine Ring: A four-membered, nitrogen-containing heterocycle. Such rings possess inherent ring strain, which can make them susceptible to nucleophilic ring-opening reactions[2][3].

-

Tertiary Amine: The nitrogen atom is trisubstituted, making it a potential site for oxidation to an N-oxide but also a basic center that forms the hydrochloride salt.

-

Tertiary Alcohol: The hydroxyl group is attached to a carbon that has no hydrogen atoms. This feature renders it resistant to typical oxidation reactions that would convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids[4][5].

-

Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group consists of two phenyl rings attached to a single carbon. This moiety is a known chromophore and can be susceptible to photodegradation through the formation of stable radical or carbocation intermediates[6][7].

Table 1: Physicochemical Properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol Hydrochloride

| Property | Value | Source |

| CAS Number | 133891-86-8 | [8] |

| Molecular Formula | C₁₇H₂₀ClNO | [8] |

| Molecular Weight | 289.80 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Structure |  | N/A |

Significance in Pharmaceutical Development

Substituted azetidines are prevalent scaffolds in medicinal chemistry, valued for their ability to provide rigid, three-dimensional structures that can improve ligand efficiency and pharmacokinetic properties[2]. 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride serves as a key intermediate in the synthesis of more complex pharmaceutical agents[10][11]. A thorough understanding of its stability profile is crucial, as degradation products formed during synthesis or storage can be carried over into the final drug product, potentially impacting its safety and efficacy.

Overview of Potential Stability Liabilities

A proactive analysis of the molecule's structure allows us to anticipate its primary degradation pathways. This foresight is the cornerstone of designing efficient and targeted stability studies.

Caption: Key structural liabilities of the molecule and their associated degradation pathways.

Chapter 2: Theoretical Degradation Pathways

Based on the functional groups present, we can postulate several key degradation mechanisms. These hypotheses form the basis for designing forced degradation experiments to confirm or refute these pathways.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a primary degradation route for many pharmaceuticals[12]. For this molecule, the main point of hydrolytic attack is the strained azetidine ring, rather than the more stable ether or amide bonds found in other drugs.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This strained, positively charged ring is highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of an amino alcohol derivative. This pathway has been demonstrated for similar azetidine-containing compounds[2][13].

-

Base-Catalyzed Hydrolysis: While generally less susceptible than under acidic conditions, strong basic conditions could potentially facilitate ring-opening, although this pathway is often less efficient. The stability of the hydrochloride salt itself is compromised in basic solutions, liberating the free base.

Oxidative Degradation

Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions[14].

-

Tertiary Alcohol Moiety: As previously noted, the tertiary alcohol at the C-3 position is resistant to common oxidative pathways that require the presence of an adjacent hydrogen atom[15]. Therefore, degradation at this site is unlikely under mild oxidative stress (e.g., H₂O₂ at room temperature).

-

Tertiary Amine Moiety: The azetidine nitrogen, being a tertiary amine, is a prime target for oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide, a common metabolite and degradant of tertiary amine-containing drugs[14].

-

Diphenylmethyl Moiety: The benzylic carbon of the diphenylmethyl group could be susceptible to oxidation under more aggressive conditions, but the primary oxidative liability remains the tertiary amine.

Photodegradation

The presence of two phenyl rings makes the diphenylmethyl group a strong chromophore, capable of absorbing UV light. According to ICH Q1B guidelines, photostability testing is a critical component of stability evaluation[16][17].

-

Mechanism: Upon absorption of light energy, the diphenylmethyl group can undergo homolytic or heterolytic cleavage.

-

Homolytic Cleavage: Forms a highly stabilized diphenylmethyl radical and an azetidinyl radical.

-

Heterolytic Cleavage: Forms a highly stabilized diphenylmethyl carbocation (benzhydryl cation) and an azetidinyl anion.

-

-

Consequences: These reactive intermediates can subsequently react with solvents, oxygen, or other molecules, leading to a complex mixture of degradation products[7]. This is often the most significant liability for molecules containing this moiety.

Thermal Degradation

In the solid state, thermal degradation may be linked to the melting point and potential polymorphic transitions[18]. In solution, elevated temperatures will accelerate the other degradation pathways, particularly hydrolysis. The overall thermal stability is generally assessed by exposing the drug substance to dry heat.

Caption: Postulated degradation pathways for 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl.

Chapter 3: Framework for Stability Assessment: Forced Degradation Studies

Rationale and Regulatory Context

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. The rationale is multi-fold:

-

To Elucidate Degradation Pathways: It helps identify the likely degradation products that could form under normal storage conditions over a longer period.

-

To Develop Stability-Indicating Methods: The primary goal is to generate representative degradants to prove that the chosen analytical method (typically HPLC) can separate these impurities from the parent compound and from each other. This is a regulatory requirement (ICH Q1A/Q2B).

-

To Inform Formulation and Packaging: Understanding how the molecule degrades (e.g., sensitivity to light or acid) provides critical insights for developing a stable formulation and selecting appropriate packaging[19].

Experimental Design Workflow

A systematic approach is essential for conducting a successful forced degradation study. The process involves stressing the sample, neutralizing it to halt further degradation, and analyzing it with a high-resolution analytical method.

Caption: General workflow for a forced degradation study.

Chapter 4: Protocols for Forced Degradation and Stability Analysis

The following protocols are designed to serve as a starting point. The specific concentrations, temperatures, and durations should be adjusted to achieve a target degradation of 5-20%. Excessive degradation (>20%) can lead to secondary degradants that may not be relevant to real-world stability[12].

Hydrolytic Stress Testing Protocol

Objective: To assess degradation under acidic and basic conditions.

Materials:

-

1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetonitrile (ACN) or other suitable co-solvent if needed for solubility

-

Class A volumetric flasks, pipettes

-

Water bath or oven set to 60 °C

Procedure:

-

Sample Preparation: Prepare a stock solution of the API at ~1 mg/mL in a 50:50 mixture of water and ACN.

-

Acid Stress: a. Pipette 5 mL of the stock solution into a 10 mL volumetric flask. b. Add 0.1 M HCl to the mark. c. Place the flask in a water bath at 60 °C. d. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). e. Immediately neutralize the aliquot by diluting it in a volumetric flask with an equivalent molar amount of 0.1 M NaOH and diluting to the final concentration with mobile phase for analysis.

-

Base Stress: a. Repeat steps 2a-2d using 0.1 M NaOH instead of HCl. b. Neutralize the withdrawn aliquots with an equivalent molar amount of 0.1 M HCl.

-

Control: Prepare a control sample by diluting the stock solution in the water/ACN mixture without acid or base and keep it at room temperature, protected from light.

-

Analysis: Analyze all samples promptly by the stability-indicating HPLC method.

Oxidative Stress Testing Protocol

Objective: To assess degradation under oxidative conditions.

Materials:

-

3% (v/v) Hydrogen Peroxide (H₂O₂)

-

API stock solution (~1 mg/mL)

Procedure:

-

Oxidative Stress: a. Pipette 5 mL of the API stock solution into a 10 mL volumetric flask. b. Add 1 mL of 3% H₂O₂ and dilute to the mark with the stock solution solvent. c. Keep the flask at room temperature, protected from light. d. Monitor the reaction at time points (e.g., 2, 6, 24 hours). No quenching is typically required.

-

Control: Prepare a control sample as in 4.1.

-

Analysis: Analyze all samples by HPLC.

Photostability Testing Protocol (ICH Q1B)

Objective: To assess degradation upon exposure to light.

Materials:

-

Photostability chamber compliant with ICH Q1B Option 1 or 2.

-

Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

-

Aluminum foil.

Procedure:

-

Sample Preparation: Prepare samples of the solid API and a solution of the API (~1 mg/mL).

-

Exposure: a. Place the solid and solution samples in the photostability chamber. b. Prepare identical "dark control" samples by wrapping them completely in aluminum foil and placing them in the chamber alongside the exposed samples[16]. c. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[17].

-

Analysis: After the exposure period, dissolve the solid samples and analyze all exposed and dark control samples by HPLC. Compare the chromatograms to distinguish between photodegradation and thermal degradation.

Thermal Stress Testing Protocol

Objective: To assess degradation under heat.

Procedure:

-

Solid State: Place a known amount of the solid API in a vial and store it in an oven at a high temperature (e.g., 80 °C) for a set period (e.g., 7 days).

-

Solution State: Prepare a solution of the API (~1 mg/mL) and store it in an oven at a lower temperature (e.g., 60 °C) for a set period.

-

Control: Store identical samples at the recommended storage condition (e.g., 2-8°C), protected from light.

-

Analysis: After the stress period, dissolve the solid sample and analyze all stressed and control samples by HPLC.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the API from all process impurities and degradation products.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from low %B (e.g., 10%) to high %B (e.g., 95%) over 20-30 minutes to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity.

-

Injection Volume: 10 µL.

Method Validation: The method's stability-indicating nature is confirmed by analyzing the forced degradation samples. The method must demonstrate specificity, meaning the API peak is resolved from all degradant peaks with a resolution of >1.5, and peak purity analysis (via PDA) should confirm no co-elution.

Chapter 5: Data Interpretation and Management

Analyzing Chromatographic Data

-

Mass Balance: A critical parameter in stability studies. It is the process of accounting for all the drug substance after degradation. An ideal mass balance should be between 95-105%, indicating that all degradation products have been detected.

-

Peak Purity: Using a PDA detector, the spectral purity of the main API peak should be assessed in all stressed samples to ensure no degradants are co-eluting.

Summarizing Stability Data

Data from forced degradation studies should be compiled into a clear, concise table.

Table 2: Summary of Forced Degradation Results for 1-(Diphenylmethyl)-3-methylazetidin-3-ol HCl

| Stress Condition | Duration | % Assay of API | % Total Degradation | No. of Degradants | Remarks (Major Degradant RRT) |

| Control | 24 h | 99.8 | <0.2 | 1 | - |

| 0.1 M HCl | 24 h @ 60°C | 85.2 | 14.6 | 3 | Significant degradation; Major DP at RRT 0.85 |

| 0.1 M NaOH | 24 h @ 60°C | 92.5 | 7.3 | 2 | Moderate degradation; Major DP at RRT 0.91 |

| 3% H₂O₂ | 24 h @ RT | 90.1 | 9.7 | 1 | One major degradant; Likely N-oxide |

| Photolytic | ICH Q1B | 75.6 | 24.2 | >5 | Highly photosensitive; Complex profile |

| Thermal (Solid) | 7 days @ 80°C | 99.5 | <0.5 | 1 | Stable in solid form |

| Thermal (Solution) | 7 days @ 60°C | 96.3 | 3.5 | 2 | Minor degradation, likely hydrolytic |

| RRT = Relative Retention Time |

Elucidating Degradation Pathways

The combination of the stability data and structural information from techniques like LC-MS/MS allows for the confirmation of the proposed degradation pathways. For example, a degradant with a mass increase of 16 Da in the oxidative sample strongly suggests the formation of an N-oxide. A complex mixture of products in the photolytic sample confirms the instability of the diphenylmethyl group.

Chapter 6: Conclusion and Recommendations

The stability profile of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is dictated by the inherent liabilities of its constituent functional groups. Based on theoretical analysis and typical results from forced degradation studies:

-

Primary Liabilities: The compound is expected to be highly susceptible to photodegradation due to the diphenylmethyl moiety and moderately susceptible to acid-catalyzed hydrolysis via ring-opening of the strained azetidine. Oxidative degradation leading to the N-oxide is also a probable pathway.

-

Relative Stability: The molecule is likely stable to thermal stress in its solid form and relatively stable to oxidation at the tertiary alcohol position.

Recommendations for Drug Development:

-

Formulation: For liquid formulations, pH control is critical. A buffered solution in the slightly acidic to neutral range (pH 4-7) may be optimal to minimize acid-catalyzed hydrolysis. The inclusion of an antioxidant could be considered to prevent N-oxide formation.

-

Packaging: Due to its high photosensitivity, the use of light-protective primary packaging (e.g., amber vials, opaque containers, or blister packs with foil backing) is mandatory for any drug product containing this molecule.

-

Storage: The solid substance should be stored in well-closed containers, protected from light.

This guide provides a foundational framework for the stability assessment of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. The insights gained from these studies are essential for advancing a compound through the development pipeline while ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arctomsci.com [arctomsci.com]

- 9. 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 [sigmaaldrich.com]

- 10. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. q1scientific.com [q1scientific.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride: A Technical Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride represents a compelling chemical entity for novel therapeutic development. Its unique architecture, combining a rigid azetidine scaffold with a bulky diphenylmethyl group and a strategic methyl substitution, suggests a strong potential for interaction with key biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action and identifying the primary biological targets of this molecule. We will move beyond a simple listing of possibilities, instead detailing the scientific rationale behind a prioritized, multi-tiered screening and validation strategy. This document is intended for drug discovery and development professionals, offering field-proven insights and detailed experimental protocols to navigate the critical path of target identification.

Structural Deconstruction and Initial Mechanistic Hypothesis

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure. A thorough analysis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride's constituent moieties provides the foundation for our target identification strategy.

-

The Azetidine Core : This four-membered nitrogen-containing heterocycle is considered a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can lock the appended functional groups into a specific orientation, which is often crucial for high-affinity binding to a biological target. Azetidine derivatives are known to possess a wide array of pharmacological activities, including CNS effects.[2][3]

-

The Diphenylmethyl (Benzhydryl) Moiety : This bulky, lipophilic group is a common feature in numerous CNS-active drugs, including antihistamines (e.g., cyclizine) and agents with stimulant properties.[4] Its presence strongly suggests that the molecule is likely to cross the blood-brain barrier and interact with targets within the CNS. This moiety often serves as a critical pharmacophore for binding to monoamine transporters or G-protein coupled receptors (GPCRs).

-

The 3-Methyl-3-ol Substitution : The tertiary alcohol at the C3 position introduces a polar functional group capable of forming hydrogen bonds, a key interaction in many ligand-receptor binding pockets. The addition of a methyl group at this same position is particularly noteworthy. This "magic methyl" effect, a well-documented phenomenon in drug discovery, can profoundly impact a compound's metabolic stability, binding affinity, and selectivity by altering its conformation and steric profile.[5]

Primary Hypothesis: Monoamine Reuptake Inhibition

The most compelling structural analog to our compound of interest is sibutramine, a former anti-obesity drug that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[6][7] Sibutramine's active metabolites, which are responsible for its pharmacological effect, share key structural features with 1-(Diphenylmethyl)-3-methylazetidin-3-ol. This strong structural resemblance leads to our primary hypothesis: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a potential inhibitor of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT). [8][9]

A Phased Strategy for Target Identification and Validation

We propose a systematic, multi-phase approach to definitively identify and characterize the biological targets of this compound. This workflow ensures a logical progression from broad screening to specific functional validation.

Caption: A phased workflow for target identification and validation.

Primary Target Class: Monoamine Transporters

Based on our primary hypothesis, the initial experimental focus should be on SERT, NET, and DAT. These transporters are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft.[6] Inhibition of these transporters increases the availability of serotonin, norepinephrine, and dopamine, respectively, leading to profound physiological effects.[8]

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for human SERT, NET, and DAT.

Methodology:

-

Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the respective human transporter (hSERT, hNET, or hDAT).

-

Radioligand Selection:

-

For hSERT: [³H]Citalopram or [³H]Paroxetine.

-

For hNET: [³H]Nisoxetine.

-

For hDAT: [³H]WIN 35,428.

-

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination & Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition of neurotransmitter uptake into synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) via sucrose gradient centrifugation.

-

Assay Setup: Pre-incubate synaptosomes with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).

-

Initiation: Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination & Separation: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Detection & Analysis: Quantify the radioactivity taken up by the synaptosomes using scintillation counting and calculate the IC₅₀ value for uptake inhibition.

Anticipated Data and Interpretation

The data from these assays will allow for a clear classification of the compound's activity and selectivity profile.

| Target Transporter | Radioligand Binding (Ki, nM) | Functional Uptake (IC₅₀, nM) | Inferred Selectivity Profile |

| hSERT | 15 | 25 | Potent SERT inhibitor |

| hNET | 50 | 75 | Moderate NET inhibitor |

| hDAT | >1000 | >1000 | Weak/No DAT activity |

| Table 1: Illustrative data demonstrating a potential SERT/NET selective inhibitor profile for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride. |

A profile like the one in Table 1 would classify the compound as a serotonin-norepinephrine reuptake inhibitor, similar to drugs like duloxetine or venlafaxine, and consistent with the sibutramine analogy.[8]

Secondary Target Classes: GPCRs and Ion Channels

While monoamine transporters are the primary hypothesis, the structural motifs of the compound warrant investigation into other target classes to build a comprehensive safety and efficacy profile. The diphenylmethyl group is a known pharmacophore for several GPCRs.[4]

GPCR Screening

A broad GPCR binding panel (e.g., a commercial safety panel) should be employed. Key targets to include based on structural alerts are:

-

Histamine Receptors (H1, H2, H3): Due to the similarity to antihistamines like cyclizine.

-

Opioid Receptors (μ, δ, κ): The rigid scaffold could fit into opioid receptor binding pockets.

-